

Cabreuvin: A Technical Overview of its Chemical Structure and Biological Significance

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Compound of Interest

Compound Name: Cabreuvin

Cat. No.: B192607

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Introduction

Cabreuvin is a naturally occurring isoflavone, a class of organic compounds known for their estrogen-like effects and other significant biological activities. Specifically, it is a methoxyisoflavone, characterized by the presence of methoxy groups on its core isoflavone structure. Found in various plant species, **Cabreuvin** and other isoflavones are of considerable interest to the scientific community due to their potential therapeutic applications, which are currently being explored in various fields of research. This document provides a detailed technical guide to the chemical structure, properties, and known biological activities of **Cabreuvin**, intended for professionals in research and drug development.

Chemical Structure and Properties

Cabreuvin is chemically known as 3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one.^[1] Its structure consists of a chromen-4-one nucleus substituted with a dimethoxyphenyl group at the 3-position and a methoxy group at the 7-position.

2D Chemical Structure:

Caption: 2D chemical structure of **Cabreuvin**.

Physicochemical Properties

Property	Value	Source
IUPAC Name	3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one	[1]
Molecular Formula	C18H16O5	[1][2]
Molecular Weight	312.32 g/mol	[2]
CAS Number	1621-61-0	[1][2]
Appearance	Solid	[1]
Melting Point	165 °C	[1]
SMILES	<chem>COc1ccc2c(c1)occ(c1ccc(OC)c(OC)c1)c2=O</chem>	[2][3]
InChI	InChI=1S/C18H16O5/c1-20-12-5-6-13-16(9-12)23-10-14(18(13)19)11-4-7-15(21-2)17(8-11)22-3/h4-10H,1-3H3	[1][2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Cabreuvin** is not readily available in the cited literature, a general and widely used method for the synthesis of isoflavones is the deoxybenzoin route. This method can be adapted for the synthesis of **Cabreuvin**.

Representative Synthesis of an Isoflavone via the Deoxybenzoin Route

This protocol outlines the key steps for the synthesis of an isoflavone, which would be modified with the appropriate starting materials to yield **Cabreuvin**.

Objective: To synthesize an isoflavone from a substituted phenol and a substituted phenylacetic acid.

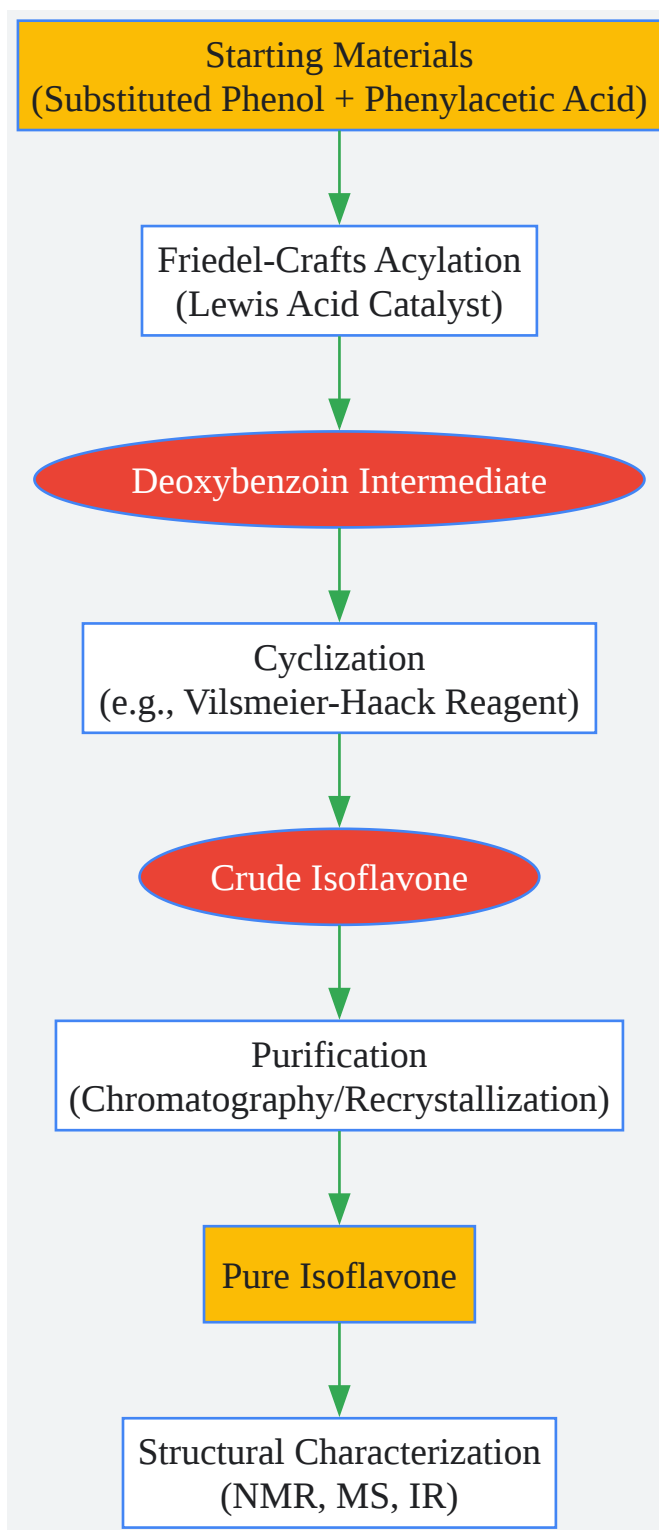
Materials:

- Resorcinol (or a suitably substituted phenol)
- 3,4-Dimethoxyphenylacetic acid
- Boron trifluoride etherate (BF₃·OEt₂)
- Polyphosphoric acid (PPA) or another suitable cyclizing agent
- Anhydrous solvent (e.g., diethyl ether, dioxane)
- Appropriate workup and purification reagents (e.g., sodium bicarbonate solution, brine, organic solvents for extraction, silica gel for chromatography)

Methodology:

- Acylation (Friedel-Crafts):
 - A solution of the substituted phenol (e.g., resorcinol) and the phenylacetic acid (e.g., 3,4-dimethoxyphenylacetic acid) in an anhydrous solvent is treated with a Lewis acid catalyst like boron trifluoride etherate.
 - The reaction mixture is stirred at an appropriate temperature (often elevated) for several hours to facilitate the acylation of the phenol, forming a deoxybenzoin intermediate.
 - The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
 - Upon completion, the reaction is quenched, and the deoxybenzoin is isolated through extraction and purified.
- Cyclization:
 - The purified deoxybenzoin is treated with a cyclizing agent, such as Vilsmeier-Haack reagent (DMF/POCl₃) or N,N-dimethylformamide dimethyl acetal (DMFDMA), to introduce the C2 carbon of the chromone ring.
 - The resulting intermediate is then subjected to acid-catalyzed cyclization and dehydration to form the isoflavone ring system.

- The reaction mixture is heated to drive the cyclization to completion.
- Purification:
 - The crude isoflavone product is purified using standard techniques such as recrystallization or column chromatography on silica gel to yield the pure compound.
- Characterization:
 - The structure of the synthesized isoflavone is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.



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Caption: A generalized workflow for the synthesis of isoflavones.

Biological Activity and Signaling Pathways

Isoflavones, including **Cabreuvin**, are known to exert a wide range of biological effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways. Emerging research indicates that isoflavones can influence pathways involved in inflammation, cell proliferation, and metabolism.

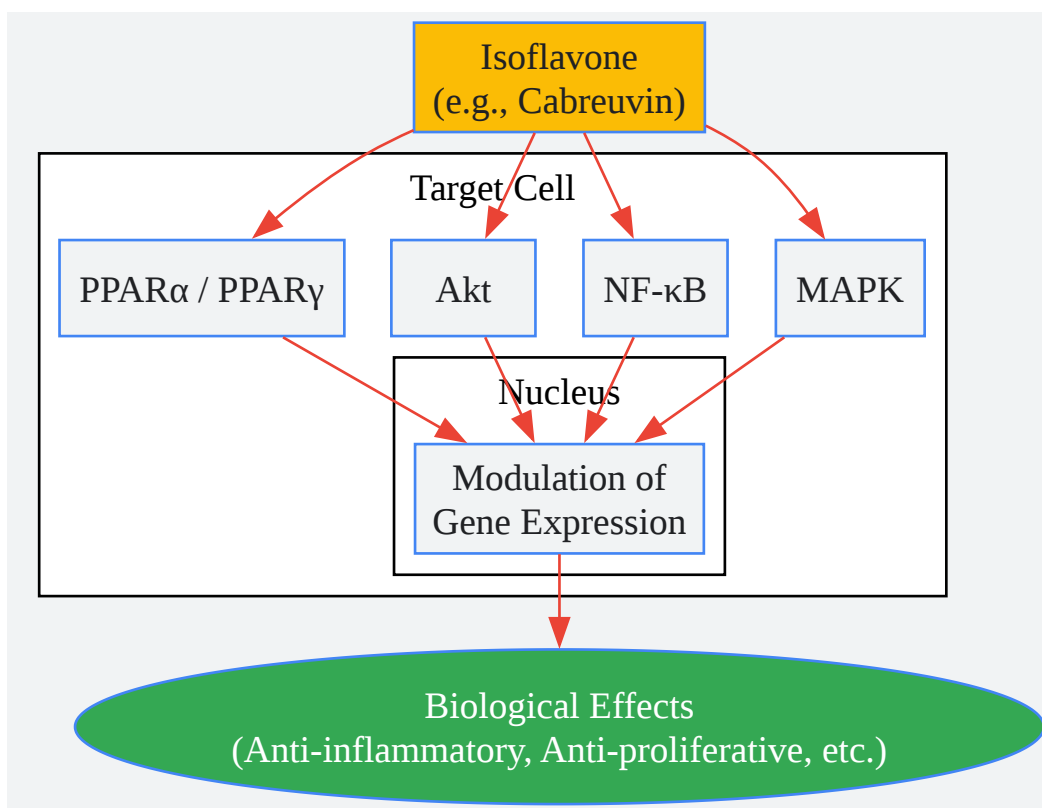
One of the significant targets of isoflavones is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. PPARs are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation. Isoflavones have been shown to act as agonists for PPAR α and PPAR γ .

The activation of PPAR γ by isoflavones in endothelial cells can lead to the inhibition of monocyte adhesion, a key step in the inflammatory process associated with atherosclerosis. Furthermore, the antidiabetic effects of certain isoflavones are linked to PPAR γ activation in macrophages.

Beyond PPAR signaling, isoflavones have been found to modulate other critical pathways, including:

- Akt Signaling: Involved in cell survival and proliferation.
- NF- κ B Signaling: A key regulator of the inflammatory response.
- MAPK Signaling: Plays a central role in cell proliferation, differentiation, and apoptosis.
- Wnt Signaling: Important in embryonic development and cancer.

The ability of isoflavones to interact with multiple signaling pathways underscores their potential as multi-target therapeutic agents.



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Caption: An overview of key signaling pathways modulated by isoflavones.

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